molecular formula C23H27ClN4O2S2 B2674026 N-[(4-allyl-5-{[4-(tert-butyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide CAS No. 338422-20-1

N-[(4-allyl-5-{[4-(tert-butyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide

Cat. No. B2674026
CAS RN: 338422-20-1
M. Wt: 491.07
InChI Key: BSYZEPLQWKHUAW-UHFFFAOYSA-N
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Description

N-[(4-allyl-5-{[4-(tert-butyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide is a useful research compound. Its molecular formula is C23H27ClN4O2S2 and its molecular weight is 491.07. The purity is usually 95%.
BenchChem offers high-quality N-[(4-allyl-5-{[4-(tert-butyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(4-allyl-5-{[4-(tert-butyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antifungal Activities

Research has demonstrated that sulfanilamide-derived 1,2,3-triazole compounds exhibit promising antibacterial and antifungal activities. These compounds were synthesized through 1,3-dipolar cycloaddition and showed significant potency against various bacterial strains, highlighting the therapeutic potential of sulfonamide compounds in treating infections (Wang, Wan, & Zhou, 2010).

Anticancer Activity

Novel N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives have been synthesized and evaluated for their anticancer activity. Certain derivatives displayed remarkable cytotoxic activity against a variety of human cancer cell lines, indicating the potential of sulfonamide compounds in developing new cancer therapies (Bułakowska et al., 2020).

Carbonic Anhydrase Inhibition

Sulfonamide compounds incorporating 1,3,5-triazine moieties have been found to inhibit carbonic anhydrase isozymes, which are relevant in various physiological processes including respiration and pH regulation. These inhibitors could have applications in managing conditions like glaucoma, edema, and certain cancers, demonstrating the versatility of sulfonamide compounds in medical research (Garaj et al., 2005).

DNA Binding and Cleavage

Studies on mixed-ligand copper(II)-sulfonamide complexes have explored their interactions with DNA, demonstrating significant DNA binding and cleavage activities. This suggests the potential application of sulfonamide compounds in developing therapeutic agents targeting genetic diseases and cancer (González-Álvarez et al., 2013).

Photochemical Properties

The photochemical properties of sulfonamides have been studied, with findings indicating that sulfamethoxazole undergoes significant photodecomposition, resulting in various photoproducts. This research contributes to understanding the environmental fate and photostability of sulfonamide compounds (Zhou & Moore, 1994).

properties

IUPAC Name

N-[[5-[(4-tert-butylphenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]methyl]-4-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN4O2S2/c1-5-14-28-21(15-25-32(29,30)20-12-10-19(24)11-13-20)26-27-22(28)31-16-17-6-8-18(9-7-17)23(2,3)4/h5-13,25H,1,14-16H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYZEPLQWKHUAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=NN=C(N2CC=C)CNS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-allyl-5-{[4-(tert-butyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide

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